O-Demethylmetoprolol

Pharmacology Beta-blocker Receptor binding

Select O-Demethylmetoprolol as your pharmacopeial reference standard (Metoprolol EP Impurity H, Betaxolol EP Impurity B) for impurity profiling in ANDAs and commercial QC. As the kinetically favored CYP2D6 metabolite (Vmax 3.7–4.1× higher than α-hydroxymetoprolol), ODM serves as the preferred non-confounding biomarker for DDI studies, exhibiting no inhibitory activity toward CYP2D6 or CYP3A4—unlike N-desisopropylmetoprolol. Its distinct chromatographic polarity and 5–10-fold reduced β-blocker potency ensure unambiguous quantification. Authentic chiral standards are available for stereoselective LC-MS/MS calibration using Chiralpak AD columns.

Molecular Formula C14H23NO3
Molecular Weight 253.34 g/mol
CAS No. 62572-94-5
Cat. No. B022154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Demethylmetoprolol
CAS62572-94-5
Synonyms4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol; (+/-)-4-[2-Hydroxy-3-(isopropylamino)propoxy]phenylethyl Alcohol;  (+/-)-O-Demethylmetoprolol;  H 105/22;  SL 80-0088;  Metoprolol Impurity H;  Betaxolol Hydrochloride Impurity B (EP)
Molecular FormulaC14H23NO3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCO)O
InChIInChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
InChIKeyCUKXSBOAIJILRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Demethylmetoprolol (CAS 62572-94-5): Beta-Blocker Metabolite Reference Standard for Analytical and Pharmacokinetic Applications


O-Demethylmetoprolol (ODM; CAS 62572-94-5), also designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, is a primary oxidative metabolite of the β1-adrenergic receptor antagonist metoprolol, formed predominantly via CYP2D6-mediated O-demethylation [1]. As a pharmacologically active urinary metabolite, ODM retains β-adrenergic receptor antagonist activity but exhibits 5- to 10-fold reduced potency relative to the parent drug metoprolol [2]. The compound is extensively employed as a pharmacopeial reference standard for impurity profiling, analytical method development and validation, and clinical pharmacokinetic monitoring of metoprolol metabolism [1].

O-Demethylmetoprolol vs. Metoprolol and Alternative Metabolites: Why In-Class Substitution Is Not Permissible


Generic substitution between metoprolol and its metabolites or among the major oxidative metabolites (α-hydroxymetoprolol, O-demethylmetoprolol, and N-desisopropylmetoprolol) is pharmacologically and analytically unsound. O-Demethylmetoprolol exhibits a 5- to 10-fold lower β-blocker potency than metoprolol [1], and each metabolite demonstrates distinct CYP450 inhibition profiles [2], chromatographic retention characteristics [3], and stereoselective metabolic formation rates [4]. For analytical applications, ODM serves as a defined pharmacopeial impurity standard (EP Impurity H) that cannot be replaced by the parent drug or α-hydroxymetoprolol due to fundamental differences in polarity, retention time, and mass spectrometric fragmentation [3].

Quantitative Differentiation of O-Demethylmetoprolol (CAS 62572-94-5): Head-to-Head Evidence for Scientific Selection


Beta-Adrenergic Receptor Antagonist Potency: O-Demethylmetoprolol vs. Metoprolol

O-Demethylmetoprolol retains pharmacologic activity as a beta-adrenergic receptor antagonist; however, its potency is substantially lower than that of the parent drug metoprolol. The National Library of Medicine MeSH database explicitly notes that O-demethylmetoprolol is a pharmacologically active urinary metoprolol metabolite that is 5 to 10 times less potent than metoprolol [1]. This quantitative potency differential precludes the use of ODM as a therapeutic substitute for metoprolol and defines its role as an analytical reference standard and metabolic biomarker.

Pharmacology Beta-blocker Receptor binding

Enzymatic Formation Kinetics in Human Liver Microsomes: O-Demethylation vs. α-Hydroxylation

In human liver microsomes, the CYP2D6-mediated biotransformation of metoprolol proceeds via two competing high-affinity pathways: O-demethylation to O-demethylmetoprolol (ODM) and α-hydroxylation to α-hydroxymetoprolol (HM). Kinetic analysis revealed that the O-demethylation pathway exhibits a substantially higher Vmax than α-hydroxylation across two independent human liver preparations. In liver HL-1, Vmax for O-demethylation was 131 pmol mg⁻¹ min⁻¹ compared to 32 pmol mg⁻¹ min⁻¹ for α-hydroxylation (a 4.1-fold difference); in liver HL-9, Vmax values were 145 vs. 39 pmol mg⁻¹ min⁻¹ (a 3.7-fold difference) [1]. Km values for the high-affinity site were 95 and 94 µM for O-demethylation versus 75 and 70 µM for α-hydroxylation in HL-1 and HL-9, respectively.

Drug Metabolism CYP2D6 Enzyme Kinetics

Human Plasma Concentration and Metabolic AUC Ratio: O-Demethylmetoprolol vs. α-Hydroxymetoprolol

Following oral administration of metoprolol, the peak unbound plasma concentration (Cmax) of O-demethylmetoprolol (ODM) is approximately half that of α-hydroxymetoprolol (HM). In a clinical pharmacokinetic study, unbound plasma Cmax values were 16.93 ± 1.70 ng/mL for ODM compared to 33.32 ± 1.92 ng/mL for HM, while metoprolol itself reached 90.37 ± 2.69 ng/mL [1]. Notably, the ratio of metabolite AUC to parent AUC was ≥0.25 for both HM and ODM when either total or unbound concentrations were considered [1]. In vitro CYP inhibition studies demonstrated that neither MET, HM, nor ODM were inhibitors of CYP3A4-catalyzed midazolam metabolism or CYP2D6-catalyzed dextromethorphan metabolism [1].

Pharmacokinetics LC-MS/MS Clinical Pharmacology

Chromatographic Differentiation: O-Demethylmetoprolol vs. Metoprolol via Polarity and Retention

O-Demethylmetoprolol is distinguished from metoprolol by a 2-hydroxyethyl substitution on the phenoxy ring, which increases molecular polarity and modifies chromatographic retention properties [1]. This structural modification enables unambiguous identification and quantification using reversed-phase HPLC, LC-MS, and proton NMR, with ODM exhibiting a distinct retention profile and diagnostic fragment ions relative to the parent drug [1]. The compound is designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, supplied with detailed characterization data compliant with regulatory guidelines [1].

Analytical Chemistry HPLC Impurity Profiling

Enantioselective Formation: O-Demethylmetoprolol vs. α-Hydroxymetoprolol

CYP2D6-mediated metabolism of metoprolol exhibits pathway-dependent enantioselectivity. Using cDNA-expressed CYP2D6 variants, O-demethylmetoprolol formation favored the (R)-metoprolol substrate by 1.5- to 2-fold, whereas α-hydroxymetoprolol formation was non-enantioselective [1]. In rat pharmacokinetic studies, the formation of ODM was not enantioselective, in contrast to α-hydroxymetoprolol which yielded predominantly the 1'R-product with AUC values approximately 11-fold higher for 1'R isomers (638-660 ng h/mL) than for 1'S isomers (57-58 ng h/mL) [2].

Stereochemistry CYP2D6 Chiral Analysis

Differential CYP Inhibition Profiles: O-Demethylmetoprolol vs. N-Desisopropylmetoprolol

Among metoprolol metabolites, only N-desisopropylmetoprolol (DIM) demonstrates significant in vitro CYP inhibition, whereas O-demethylmetoprolol and α-hydroxymetoprolol do not. In vitro studies revealed that metoprolol, ODM, and HM were not inhibitors of CYP3A4-catalyzed midazolam metabolism or CYP2D6-catalyzed dextromethorphan metabolism [1]. In contrast, DIM contributed significantly to in vitro drug-drug interaction potential despite meeting the criteria of >10% of total drug-related material and <25% of parent exposure using unbound concentrations [1].

Drug-Drug Interaction CYP Inhibition Metabolite Safety

O-Demethylmetoprolol (CAS 62572-94-5): Validated Application Scenarios for Analytical and Research Procurement


Pharmacopeial Impurity Profiling and Regulatory Compliance for Metoprolol and Betaxolol

O-Demethylmetoprolol is designated Metoprolol EP Impurity H and Betaxolol EP Impurity B, making it an essential reference standard for impurity profiling in Abbreviated New Drug Applications (ANDAs) and commercial quality control. Its distinct chromatographic retention profile and increased polarity relative to metoprolol [1] enable accurate identification and quantification in stability studies and method validation.

CYP2D6 Phenotyping and Pharmacogenetic Studies

As the kinetically favored major oxidative metabolite of metoprolol with a Vmax 3.7- to 4.1-fold higher than α-hydroxymetoprolol in human liver microsomes [1], ODM serves as the preferred biomarker for CYP2D6 activity phenotyping. Its plasma concentration profile (Cmax 16.93 ng/mL; AUC/metoprolol AUC ≥0.25) [2] makes ODM reference standards critical for accurate LC-MS/MS calibration in genotype-phenotype correlation studies.

Drug-Drug Interaction Studies Requiring Non-Inhibitory Metabolite Probes

Unlike N-desisopropylmetoprolol, O-demethylmetoprolol exhibits no inhibitory activity toward CYP2D6 or CYP3A4 in vitro [1]. This property makes ODM the metabolite of choice for DDI studies where a non-confounding CYP probe is required to isolate the inhibitory effects of co-administered drugs on metoprolol metabolism.

Stereoselective Pharmacokinetic and Chiral Bioanalysis

The distinct enantioselective formation patterns of ODM—favoring (R)-metoprolol by 1.5- to 2-fold in human CYP2D6 [1] while remaining non-enantioselective in rats [2]—necessitate ODM chiral reference standards for accurate stereoselective pharmacokinetic analysis. Chiral HPLC methods using Chiralpak AD columns require authentic ODM enantiomers for calibration and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Demethylmetoprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.